molecular formula C13H20ClN B3077820 N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride CAS No. 1049680-98-9

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride

Cat. No. B3077820
CAS RN: 1049680-98-9
M. Wt: 225.76 g/mol
InChI Key: APFSARPLVZCDEJ-UHFFFAOYSA-N
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Description

“N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride” is likely a derivative of isopropylbenzylamine, which is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations .

Scientific Research Applications

Antiparkinsonian Activity

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride: has been investigated for its potential in treating Parkinson’s disease (PD). Earlier studies found that a related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (also known as Prottremin ), demonstrated antiparkinsonian activity in animal models of PD. The derivative synthesized from N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride exhibited promising results, making it a candidate for further research .

Anti-Inflammatory and Analgesic Properties

Another avenue of interest lies in the compound’s anti-inflammatory and analgesic effects. Researchers have synthesized derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal , which showed potential in these areas. Further investigations into its mechanism of action and efficacy are warranted .

Chemical Synthesis and Design

The compound’s structural features make it valuable for chemical synthesis and design. Researchers have explored its use in creating novel compounds with diverse chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These derivatives may find applications in drug development and medicinal chemistry .

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSARPLVZCDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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